molecular formula C18H14N2OS B5511552 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile

2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile

Cat. No.: B5511552
M. Wt: 306.4 g/mol
InChI Key: XTHDDXXWPFNIMJ-UHFFFAOYSA-N
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Description

2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile is a complex organic compound with a unique structure that includes methoxy, methylphenyl, and thienyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound.

    Introduction of the Methoxy Group: This step often involves the use of methanol and a strong acid catalyst to introduce the methoxy group onto the aromatic ring.

    Attachment of the Methylphenyl and Thienyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions, using appropriate alkyl halides and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application. For example, in a biological setting, it might interact with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)pyridine
  • 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)benzene

Uniqueness

2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile is unique due to the presence of the nicotinonitrile core, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may lack the nitrile group or have different substituents.

Properties

IUPAC Name

2-methoxy-4-(4-methylphenyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12-5-7-13(8-6-12)14-10-16(17-4-3-9-22-17)20-18(21-2)15(14)11-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHDDXXWPFNIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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